(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
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Overview
Description
(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate, commonly known as MMBC, is a novel synthetic cannabinoid that has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications. MMBC belongs to the indolizine class of synthetic cannabinoids and is a potent agonist of the CB1 and CB2 receptors.
Scientific Research Applications
Synthesis of Novel Indole-Benzimidazole Derivatives
Wang et al. (2016) developed a synthesis method for indole-benzimidazole derivatives starting from 2-methylindole-3-acetic acid and its derivatives. This research provides insights into the synthesis strategies that could be applied to related compounds like "(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate" for potential applications in material science or pharmacology (Wang, Liu, Xu, Jiang, & Kang, 2016).
Domino Reaction for Indolizine Derivatives
Ziyaadini et al. (2011) reported a one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method highlights a streamlined approach to creating complex indolizine structures, which could be relevant for the design and synthesis of new materials or bioactive molecules (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).
Indolizine and Benzimidazo[1,2-a]pyridine Derivatives
Belguedj et al. (2015) explored the synthesis of indolizine derivatives through 1,3-dipolar cycloaddition reactions. This work contributes to the understanding of indolizine chemistry and provides a foundation for the development of new compounds with potential application in drug development and materials science (Belguedj, Bouacida, Merazig, Belfaitah, & Bouraiou, 2015).
Anticancer Activity of Indolyl-Thiadiazoles
Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-1,3,4-thiadiazoles and evaluated their cytotoxicity against human cancer cell lines. This research highlights the potential therapeutic applications of indolizine derivatives in oncology (Kumar, Kumar, Chang, & Shah, 2010).
Acid-Responsive Photoluminescence in Indolizines
Outlaw et al. (2016) investigated 6-amino-8-cyanobenzo[1,2-b]indolizines for their reversible pH-dependent optical properties. This study opens avenues for the use of indolizine derivatives in developing pH-sensitive materials for sensors or imaging applications (Outlaw, Zhou, Bragg, & Townsend, 2016).
Mechanism of Action
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological effects .
Biochemical Pathways
Indole derivatives, however, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
(3-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-7-6-8-20(14-17)16-30-26(29)22-15-24(27-12-5-4-9-23(22)27)25(28)21-11-10-18(2)13-19(21)3/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWPYRXFUDSIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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